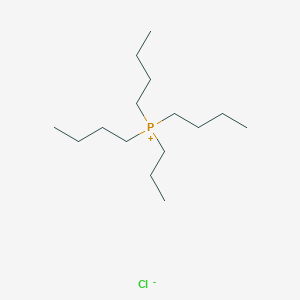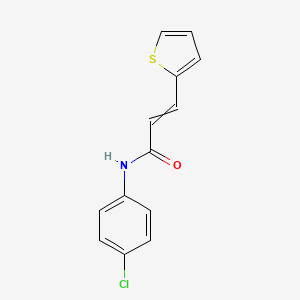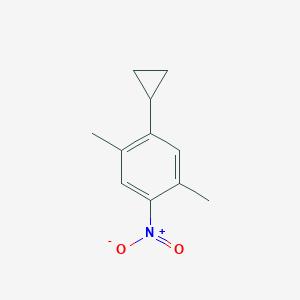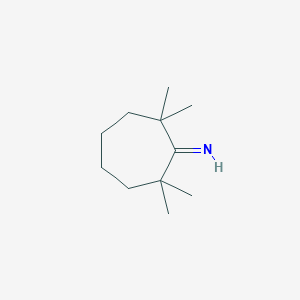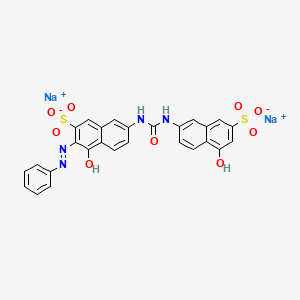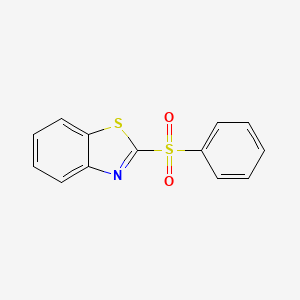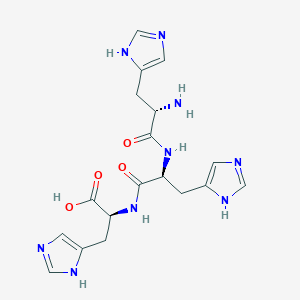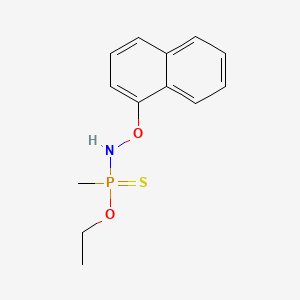
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester typically involves the reaction of P-methyl-N-(1-naphthalenyloxy)phosphonamidothioic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphonamidothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-methyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-propyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-butyl ester
Uniqueness
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical reactions is required.
Eigenschaften
CAS-Nummer |
63815-53-2 |
|---|---|
Molekularformel |
C13H16NO2PS |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-[[ethoxy(methyl)phosphinothioyl]amino]oxynaphthalene |
InChI |
InChI=1S/C13H16NO2PS/c1-3-15-17(2,18)14-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
HNKLAYIXVYKDPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C)NOC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


